![molecular formula C17H18N6S B2959761 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 2034308-80-8](/img/structure/B2959761.png)
4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine
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Overview
Description
4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C17H18N6S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches: Research has been focused on developing new methods for the synthesis of thieno[3,2-d]pyrimidine derivatives. For instance, a study described the synthesis of thienopyrimidine derivatives starting from specific precursors, resulting in compounds with potential antimicrobial activity (Ahmed et al., 2020). Similarly, another research effort outlined the design and synthesis of thieno[3,2-d]pyrimidine derivatives incorporating a piperazine unit aimed at anticancer applications, based on the structure of protein tyrosine kinase inhibitors (Min, 2012).
Biological Activities
Antimicrobial Activity
The antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have been a significant focus. A study synthesized new polycyclic compounds, revealing that one compound displayed the best antimicrobial activity among all tested compounds against various bacteria and fungi strains (Ahmed et al., 2020).
Anticancer Potential
The anticancer activity of thieno[3,2-d]pyrimidine derivatives has also been explored, with efforts to design and synthesize derivatives as potential anticancer agents. These efforts are based on the structural motifs of known protein tyrosine kinase inhibitors, indicating the potential of thieno[3,2-d]pyrimidine derivatives in cancer treatment (Min, 2012).
Mechanism of Action
This compound is a part of a class of compounds known as cyclopenta[b]pyridine derivatives . These derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity . For example, some derivatives have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .
The synthesis of these compounds involves a multicomponent reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, alkylating agents, and triethylamine . This reaction represents a profound structural transformation .
properties
IUPAC Name |
4-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6S/c1-2-12-10-15(21-20-13(12)3-1)22-5-7-23(8-6-22)17-16-14(4-9-24-16)18-11-19-17/h4,9-11H,1-3,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWBBXMHJMJJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine |
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